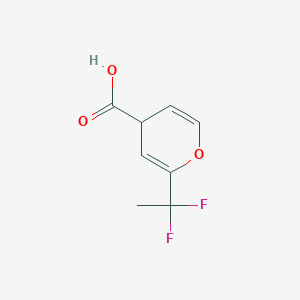![molecular formula C11H16N2O B13217249 (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide CAS No. 180468-46-6](/img/structure/B13217249.png)
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is obtained by the formal condensation of propionic acid with ammonia .
- The chemical formula is C9H13NO .
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide: , is a monocarboxylic acid amide.
Méthodes De Préparation
- Synthetic Routes : Propionamide can be synthesized through the reaction of propionic acid with ammonia.
- Reaction Conditions : The condensation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
- Industrial Production : While propionamide is not produced on a large scale industrially, it can be prepared in the laboratory.
Analyse Des Réactions Chimiques
- Reactivity : Propionamide is a mono-substituted amide, and it can participate in various organic reactions.
- Common Reagents and Conditions : It can undergo reactions like hydrolysis, amidation, and substitution.
- Major Products : Hydrolysis of propionamide yields propionic acid and ammonia.
Applications De Recherche Scientifique
- Chemistry : Propionamide serves as a model compound for studying amide chemistry and reactivity.
- Biology : It may be used in peptide synthesis or as a building block for more complex molecules.
- Medicine : Although not directly used as a drug, understanding its properties informs drug design.
- Industry : Limited industrial applications, but it contributes to our understanding of amides.
Mécanisme D'action
- Propionamide itself does not have a specific mechanism of action.
- its derivatives or related compounds may exhibit biological effects through interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
- Similar Compounds : Other simple amides, such as acetamide and butyramide.
- Uniqueness : Propionamide’s uniqueness lies in its specific substitution pattern and its role as a model compound in organic chemistry.
Propriétés
Numéro CAS |
180468-46-6 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9+/m1/s1 |
Clé InChI |
UJLHTMLCGCJXRX-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C)N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)
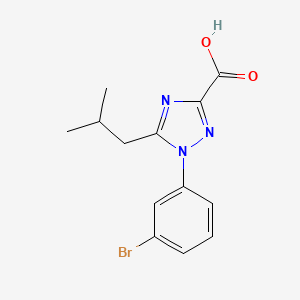
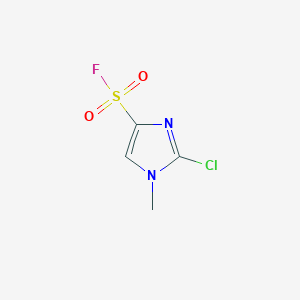
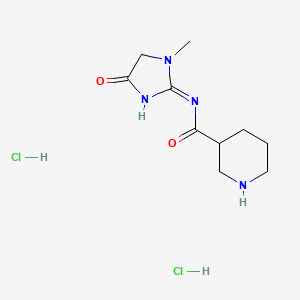

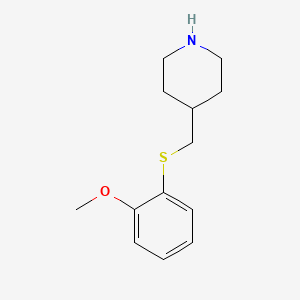
![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)

![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)


![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
